Cas no 920757-34-2 (Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-)

Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-, is a specialized aromatic compound featuring a pyridine core substituted with a hydrazinylmethylphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The hydrazine moiety offers nucleophilic character, enabling condensation reactions and chelation with metal ions. Its aromatic pyridine backbone enhances stability while allowing further functionalization. The compound is particularly useful in heterocyclic chemistry for constructing nitrogen-containing frameworks. Careful handling is advised due to the hydrazine group's potential sensitivity. Suitable for controlled synthetic applications requiring precise reactivity.
Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- structure
920757-34-2 structure
Product Name:Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-
CAS No:920757-34-2
MF:C12H13N3
MW:199.251722097397
MDL:MFCD32852233
CID:755189
PubChem ID:11708248
Update Time:2025-08-10

Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-
    • (4-pyridin-2-ylphenyl)methylhydrazine
    • 1-(4-(pyridin-2-yl)benzyl)hydrazine
    • 2-[4-(HYDRAZINYLMETHYL)PHENYL]PYRIDINE
    • SCHEMBL3722162
    • DTXSID60470927
    • 2-(4-(hydrazinylmethyl)phenyl)pyridine
    • 920757-34-2
    • A1-32653
    • MDL: MFCD32852233
    • Inchi: 1S/C12H13N3/c13-15-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8,15H,9,13H2
    • InChI Key: HBNGWEBDULUSOV-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC(C2C=CC=CN=2)=CC=1)N

Computed Properties

  • Exact Mass: 199.110947427g/mol
  • Monoisotopic Mass: 199.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 50.9Ų

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Additional information on Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-

Pyridine, 2-[4-(Hydrazinylmethyl)Phenyl] (CAS No. 920757-34-2)

Pyridine, 2-[4-(hydrazinylmethyl)phenyl], also known by its CAS registry number 920757-34-2, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring structure substituted with a hydrazinylmethyl group at the 4-position of a phenyl ring. The unique combination of functional groups in this molecule makes it a versatile building block for various chemical reactions and applications.

The synthesis of pyridine, 2-[4-(hydrazinylmethyl)phenyl] typically involves multi-step organic reactions, often utilizing coupling agents or catalytic methods to achieve high yields. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are particularly valuable in drug discovery and chiral catalysis. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining high efficiency.

One of the most promising applications of pyridine, 2-[4-(hydrazinylmethyl)phenyl] lies in its role as a precursor in drug development. The compound's ability to form stable complexes with metal ions has been leveraged in designing novel anticancer agents and metalloenzyme inhibitors. For instance, studies have shown that derivatives of this compound can selectively bind to copper ions, exhibiting potent cytotoxic activity against various cancer cell lines. These findings underscore its potential as a lead molecule in the creation of next-generation therapeutics.

In the realm of materials science, pyridine, 2-[4-(hydrazinylmethyl)phenyl] has been employed as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Its nitrogen-rich structure facilitates strong metal-ligand interactions, making it ideal for applications such as gas storage, catalysis, and sensing. Recent research has highlighted its use in developing MOFs with exceptional porosity and stability, paving the way for innovative solutions in energy storage and environmental remediation.

The electronic properties of pyridine, 2-[4-(hydrazinylmethyl)phenyl] also make it a valuable component in organic electronics. Its conjugated π-system enables efficient charge transport, which is critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Scientists have recently reported the integration of this compound into OLED structures, demonstrating enhanced luminous efficiency and operational stability compared to traditional materials.

From a biochemical perspective, pyridine, 2-[4-(hydrazinylmethyl)phenyl] has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For example, studies have revealed its ability to modulate the activity of histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders. This enzymatic inhibition potential positions the compound as a candidate for developing epigenetic therapies with minimal side effects.

Furthermore, the hydrazinyl group present in pyridine, 2-[4-(hydrazinylmethyl)phenyl] confers it with reductive properties, making it suitable for applications in chemical sensors and biosensors. Recent advancements have utilized this property to develop sensors capable of detecting trace amounts of heavy metals or harmful gases with high sensitivity and selectivity. Such sensors hold great potential for environmental monitoring and public health protection.

In terms of analytical chemistry, pyridine, 2-[4-(hydrazinylmethyl)phenyl] has been used as a chelating agent in complexometric titrations and spectroscopic analyses. Its ability to form stable complexes with transition metals allows for precise determination of metal ion concentrations in aqueous solutions. This has found utility in quality control processes within industries such as pharmaceuticals and food additives.

Recent computational studies have provided deeper insights into the electronic structure and reactivity of pyridine, 2-[4-(hydrazinylmethyl)phenyl]. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to its pyridine ring and hydrazone functionalities. These effects enhance its reactivity towards electrophilic substitution reactions while stabilizing reactive intermediates during catalytic cycles.

The versatility of pyridine, 2-[4-(hydrazinylmethyl)phenyl] extends to its use as a versatile ligand in asymmetric catalysis. By coordinating with transition metal catalysts such as palladium or rhodium, this compound facilitates enantioselective transformations that are crucial for synthesizing chiral pharmaceuticals. Recent breakthroughs have demonstrated its effectiveness in asymmetric hydrogenation reactions under mild conditions, significantly improving enantiomeric excess (ee) values compared to conventional ligands.

In summary,Pyridine, 2-[4-(hydrazinylmethyl)pheny]l (CAS No. 920757-34-2) stands out as a multifaceted compound with applications spanning drug discovery, materials science

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